Didecan-2-yl benzene-1,2-dicarboxylate
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Overview
Description
Didecan-2-yl benzene-1,2-dicarboxylate, also known as 1,2-Benzenedicarboxylic acid, di-sec-decyl ester, is an organic compound with the molecular formula C28H46O4 and a molecular weight of 446.662 g/mol . This compound is a type of phthalate ester, which is commonly used as a plasticizer to increase the flexibility and durability of plastic materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
Didecan-2-yl benzene-1,2-dicarboxylate is typically synthesized through the esterification of phthalic anhydride with decyl alcohols. The reaction is catalyzed by an acid, such as sulfuric acid or para-toluenesulfonic acid . The reaction conditions usually involve heating the reactants to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where phthalic anhydride and decyl alcohols are fed into a reactor. The reaction mixture is then heated and stirred to ensure complete esterification. The product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Didecan-2-yl benzene-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form phthalic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like acids or bases, depending on the desired product.
Major Products Formed
Oxidation: Phthalic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phthalate esters.
Scientific Research Applications
Didecan-2-yl benzene-1,2-dicarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of didecan-2-yl benzene-1,2-dicarboxylate primarily involves its interaction with plastic materials to enhance their flexibility and durability. At the molecular level, the ester groups in the compound interact with polymer chains, reducing intermolecular forces and increasing the material’s flexibility . In biological systems, it may interact with hormone receptors, potentially disrupting endocrine functions .
Comparison with Similar Compounds
Similar Compounds
Diisodecyl phthalate (DIDP): Another phthalate ester used as a plasticizer.
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar applications.
Diisononyl phthalate (DINP): Used in similar applications but with different physical properties.
Uniqueness
Didecan-2-yl benzene-1,2-dicarboxylate is unique due to its specific ester groups, which provide distinct physical properties such as lower volatility and higher flexibility compared to other phthalate esters . This makes it particularly suitable for applications requiring high-performance plasticizers .
Properties
CAS No. |
26854-65-9 |
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Molecular Formula |
C28H46O4 |
Molecular Weight |
446.7 g/mol |
IUPAC Name |
didecan-2-yl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C28H46O4/c1-5-7-9-11-13-15-19-23(3)31-27(29)25-21-17-18-22-26(25)28(30)32-24(4)20-16-14-12-10-8-6-2/h17-18,21-24H,5-16,19-20H2,1-4H3 |
InChI Key |
CZTAPVBKUXXDLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(C)OC(=O)C1=CC=CC=C1C(=O)OC(C)CCCCCCCC |
Origin of Product |
United States |
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